5-chloro-6-methoxy-1H-indazole

Description

Properties

IUPAC Name |

5-chloro-6-methoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOCUFAJHKSDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694609 |

Source

|

| Record name | 5-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-58-4 |

Source

|

| Record name | 5-Chloro-6-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-chloro-6-methoxy-1H-indazole CAS 1082041-58-4 properties

An In-Depth Technical Guide to 5-chloro-6-methoxy-1H-indazole (CAS 1082041-58-4)

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets. This inherent versatility makes indazole derivatives highly sought-after building blocks in drug discovery programs.[1][2] 5-chloro-6-methoxy-1H-indazole, identified by its CAS number 1082041-58-4, is a prime example of such a strategic intermediate.

The indazole core is often employed as a bioisostere for indoles, offering potentially superior properties related to metabolic stability, plasma clearance, and oral bioavailability.[1][2] The specific substitution pattern of 5-chloro-6-methoxy-1H-indazole—featuring a halogen and an electron-donating methoxy group—provides medicinal chemists with crucial handles for further chemical modification. These sites allow for systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[3] This guide provides an in-depth examination of the core properties, synthesis, and applications of this valuable heterocyclic compound for professionals in research and drug development.

Core Physicochemical and Structural Data

Precise knowledge of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key identifiers and properties for 5-chloro-6-methoxy-1H-indazole are summarized below.

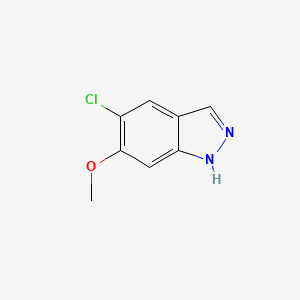

Chemical Structure

Caption: Chemical structure of 5-chloro-6-methoxy-1H-indazole.

Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1082041-58-4 | [3][4][5] |

| Molecular Formula | C₈H₇ClN₂O | [3][4] |

| Molecular Weight | 182.61 g/mol | [3] |

| Boiling Point | 344.8 ± 22.0 °C at 760 mmHg | [3] |

| MDL Number | MFCD11007885 | [3][4] |

| PubChem CID | 53399332 | [4] |

| InChI Key | GAMOCUFAJHKSDQ-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles is a well-established field in organic chemistry, with several reliable methods available.[7][8] While a specific, publicly documented synthesis for 5-chloro-6-methoxy-1H-indazole is not detailed in the provided results, a logical and efficient pathway can be designed based on common indazole synthesis strategies, such as the cyclization of appropriately substituted anilines or related precursors.[9][10]

A plausible approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization. This method is a cornerstone of heterocyclic chemistry due to its reliability and the wide availability of starting materials.

Hypothetical Synthesis Workflow

Caption: Plausible synthetic workflow for 5-chloro-6-methoxy-1H-indazole.

Exemplary Synthesis Protocol

This protocol is a representative example based on established chemical principles for indazole synthesis.[9]

Objective: To synthesize 5-chloro-6-methoxy-1H-indazole from 4-chloro-5-methoxy-2-methylaniline.

Materials:

-

4-chloro-5-methoxy-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-5-methoxy-2-methylaniline in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Causality: The acidic medium is required to form nitrous acid from sodium nitrite, and the low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Causality: A slow, controlled addition prevents a dangerous exothermic reaction and ensures the complete formation of the diazonium salt.

-

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm slowly to room temperature. Gentle heating may be applied to facilitate the intramolecular cyclization, which forms the indazole ring system.

-

Causality: The warming provides the necessary activation energy for the nucleophilic attack of the aromatic ring onto the diazonium group, leading to cyclization and nitrogen gas evolution.

-

-

Work-up and Neutralization: Once the reaction is complete (monitored by TLC), carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Causality: Neutralization quenches the acid and prepares the product for extraction into an organic solvent.

-

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis to ensure it meets the required standards for subsequent research applications.

-

Spectral Characteristics

While specific spectral data for this exact compound is not publicly available in the search results, the expected characteristics can be inferred from data on structurally similar indazoles.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the N-H proton (which may be broad), and a sharp singlet for the methoxy (-OCH₃) group's protons around 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR would display signals corresponding to the eight unique carbon atoms in the molecule. The carbon attached to the methoxy group would appear in the aromatic region, shifted downfield due to the oxygen's deshielding effect.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 182.61. A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (typically a broad peak around 3100-3300 cm⁻¹), C-H stretching in the aromatic region, and C-O stretching for the methoxy group.

Applications in Research and Drug Development

5-chloro-6-methoxy-1H-indazole is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially in the pharmaceutical sector.[3]

-

Kinase Inhibitors: Its most prominent application is in the development of kinase inhibitors for cancer therapy.[3] The indazole scaffold is a common core in many clinically evaluated and approved kinase inhibitors, where it often mimics the hinge-binding motif of ATP.

-

Medicinal Chemistry Building Block: The chloro and methoxy substituents serve as versatile functional handles. The chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new molecular fragments. The methoxy group can be demethylated to a hydroxyl group, providing a site for further derivatization. This dual functionality is invaluable for creating libraries of compounds for SAR studies.[3]

-

Bioisosteric Replacement: In drug design, the indazole ring is frequently used as a bioisostere of the native indole ring found in many biologically active compounds, such as serotonin.[1][2] This substitution can improve metabolic stability and other pharmacokinetic properties without sacrificing binding affinity.

Conceptual Role in Drug Discovery

Caption: Role of the indazole intermediate in a drug discovery workflow.

Safety, Handling, and Storage

Working with any chemical intermediate requires adherence to strict safety protocols. Based on safety data sheets for similar hazardous chemicals, the following precautions are mandated.[13][14][15]

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[15][16]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[13]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[13]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[14]

-

References

-

5-Chloro-6-methoxy-1H-indazole | CAS 1082041-58-4. AMERICAN ELEMENTS. [Link]

-

5-Chloro-6-methoxy-1H-indazole. MySkinRecipes. [Link]

-

5-chloro-6-methoxy-1H-indole | C9H8ClNO | CID 21736698. PubChem. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

-

A Review of Pigments Derived from Marine Natural Products. AA Blocks. [Link]

-

¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

-

Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Medium. [Link]

-

Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health (NIH). [Link]

-

Supporting information - Methylation of Indoles. The Royal Society of Chemistry. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and chemical reactivity of 1H-indazoles. Thieme. [Link]

-

Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

1H-Indazole, 5-chloro-. PubChem. [Link]

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health (NIH). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-6-methoxy-1H-indazole [myskinrecipes.com]

- 4. americanelements.com [americanelements.com]

- 5. parchem.com [parchem.com]

- 6. CAS:1082041-58-4 FT-0708319 5-chloro-6-methoxy-1H-indazole Product Detail Information [finetechchem.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 5-chloro-6-methoxy-1H-indazole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active molecules. Among the vast family of indazole derivatives, 5-chloro-6-methoxy-1H-indazole has garnered significant attention as a versatile and highly valuable intermediate, particularly in the development of targeted therapies such as kinase inhibitors. This guide aims to provide a comprehensive technical overview of its molecular structure, properties, synthesis, and applications, empowering researchers to leverage this potent building block in their drug discovery endeavors.

Section 1: Core Molecular Attributes of 5-chloro-6-methoxy-1H-indazole

Molecular Structure and Formula

5-chloro-6-methoxy-1H-indazole is a heterocyclic aromatic organic compound. Its structure is characterized by an indazole core with a chlorine atom substituted at the 5-position and a methoxy group at the 6-position.

Molecular Formula: C₈H₇ClN₂O[1]

IUPAC Name: 5-chloro-6-methoxy-1H-indazole

CAS Number: 1082041-58-4[1]

Molecular Weight: 182.61 g/mol [2]

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the benzene ring significantly influences the molecule's reactivity and its interactions with biological targets. The 1H-indazole tautomer is generally the more stable form.

Diagram of the Molecular Structure of 5-chloro-6-methoxy-1H-indazole

Caption: 2D structure of 5-chloro-6-methoxy-1H-indazole.

Physicochemical Properties

A summary of the key physicochemical properties of 5-chloro-6-methoxy-1H-indazole is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [2] |

| CAS Number | 1082041-58-4 | [1] |

| Appearance | Solid (form may vary) | |

| Boiling Point | 344.8 ± 22.0 °C at 760 mmHg | [3] |

| Storage | Room temperature, dry, sealed | [3] |

Section 2: Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various synthetic routes. While a specific, detailed, and publicly available protocol for the direct synthesis of 5-chloro-6-methoxy-1H-indazole is not readily found in the searched literature, general methods for indazole synthesis can be adapted.

General Synthetic Strategies

Common methods for the synthesis of the indazole core include:

-

Diazotization and Cyclization: A prevalent method involves the diazotization of a suitably substituted aniline derivative, followed by an intramolecular cyclization. For 5-chloro-6-methoxy-1H-indazole, a plausible starting material would be a substituted 2-alkylaniline.[4]

-

From o-Haloaryl Ketones/Aldehydes: Reaction of ortho-halo acetophenones or benzaldehydes with hydrazine can lead to the formation of the indazole ring system.[5]

-

Modern Coupling Reactions: More recent methodologies employ transition-metal-catalyzed reactions, such as intramolecular C-H amination, to construct the indazole ring.[6]

A Plausible Synthetic Workflow

Based on established indazole synthesis methodologies, a potential synthetic route to 5-chloro-6-methoxy-1H-indazole is outlined below. This should be considered a conceptual workflow, and optimization of reaction conditions would be necessary.

Caption: A conceptual workflow for the synthesis of 5-chloro-6-methoxy-1H-indazole.

Reactivity and Functionalization

The chemical reactivity of 5-chloro-6-methoxy-1H-indazole is dictated by the indazole ring system and its substituents. The N-H proton of the pyrazole ring can be readily deprotonated, allowing for N-alkylation or N-arylation, which is a common strategy in the synthesis of kinase inhibitors. The chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions, although the indazole ring's electron-rich nature can make this challenging. The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The C3 position of the indazole ring is also a site for functionalization.

Section 3: Applications in Drug Discovery and Development

The primary application of 5-chloro-6-methoxy-1H-indazole is as a crucial building block in the synthesis of pharmaceutical compounds, most notably kinase inhibitors for the treatment of cancer.[3] The indazole scaffold serves as an effective bioisostere for other aromatic systems like indole, often conferring improved pharmacological properties.

Role as a Kinase Inhibitor Intermediate

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The indazole core is frequently found in these inhibitors as it can mimic the hinge-binding motif of ATP, the natural substrate for kinases.

While specific, publicly disclosed drug candidates synthesized directly from 5-chloro-6-methoxy-1H-indazole are not detailed in the available search results, numerous patents describe the use of 5-substituted indazoles as potent kinase inhibitors.[7] These patents highlight the importance of this class of compounds in targeting kinases such as Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK).[7]

Conceptual Kinase Inhibitor Synthesis Workflow

Caption: A generalized workflow for utilizing 5-chloro-6-methoxy-1H-indazole in the synthesis of kinase inhibitors.

Section 4: Spectroscopic and Analytical Data

Expected Spectroscopic Signatures

Based on the structure and data from similar indazole derivatives, the following are the expected spectroscopic characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the chlorine and methoxy groups will be significantly influenced by these substituents.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 182.61. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyrazole ring, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy group.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-chloro-6-methoxy-1H-indazole. While a specific Safety Data Sheet (SDS) for this compound was not found in the searches, information for structurally similar compounds provides general guidance.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For related chloro- and methoxy-substituted indoles and indazoles, the following hazard statements are often listed:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Researchers should always consult a specific and verified SDS for the compound before use and handle it accordingly.

Conclusion: A Versatile Tool for Future Drug Discovery

5-chloro-6-methoxy-1H-indazole stands as a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutics. Its strategic substitution pattern provides a versatile platform for the synthesis of complex molecules with tailored biological activities. As our understanding of disease pathways continues to grow, so too will the demand for innovative molecular building blocks. 5-chloro-6-methoxy-1H-indazole is poised to remain a key player in the arsenal of medicinal chemists, enabling the development of the next generation of targeted therapies.

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - 5-chloro-6-methoxy-1h-indazole (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

The Strategic Core: A Technical Guide to the Biological Significance of 5-chloro-6-methoxy-1H-indazole

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-chloro-6-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct biological activity of this molecule is not extensively documented, its primary role as a strategic building block in the synthesis of potent, biologically active compounds is well-established. This document will elucidate the importance of the indazole scaffold and the specific contributions of the 5-chloro and 6-methoxy substitutions to the pharmacological profiles of its derivatives. We will explore its application in the development of kinase inhibitors and other therapeutic agents, supported by structure-activity relationship (SAR) insights, and provide exemplary protocols and conceptual frameworks for its utilization in drug discovery programs.

Introduction: The Indazole Scaffold as a Privileged Structure

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurrent appearance in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The structural rigidity of the indazole ring, combined with its capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups, facilitating high-affinity interactions with various biological targets.[3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2]

5-chloro-6-methoxy-1H-indazole represents a key intermediate, strategically functionalized for further chemical elaboration. The chloro and methoxy groups are not merely passive substituents; they play crucial roles in modulating the electronic properties and steric profile of the molecule, influencing both synthetic accessibility and the ultimate biological activity of its derivatives.

5-chloro-6-methoxy-1H-indazole: A Strategic Synthetic Intermediate

The primary and most critical role of 5-chloro-6-methoxy-1H-indazole in the current scientific landscape is that of a versatile synthetic intermediate. Its value lies in the strategic placement of its functional groups, which allows for regioselective modifications to build more complex molecular architectures.

-

The Indazole NH Group: The acidic proton on the indazole nitrogen provides a reactive handle for N-alkylation or N-arylation, a common step in the synthesis of kinase inhibitors to introduce side chains that can interact with the solvent-exposed regions of the kinase ATP-binding pocket.

-

The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole NH, potentially affecting hydrogen bonding interactions with target proteins. It also serves as a potential site for cross-coupling reactions, although this is less common than modifications at other positions.

-

The 6-Methoxy Group: The methoxy group is an electron-donating group that can modulate the electron density of the aromatic system. More importantly, it can act as a key hydrogen bond acceptor or be involved in steric interactions within the binding site of a target protein. Its position at C6 directs it into specific regions of a binding pocket.

The following diagram illustrates a generalized synthetic workflow utilizing 5-chloro-6-methoxy-1H-indazole as a starting material for the generation of a hypothetical bioactive compound.

Inferred Biological Activity and Structure-Activity Relationship (SAR) Insights

While direct in-vitro or in-vivo data for 5-chloro-6-methoxy-1H-indazole is scarce, a wealth of information on its derivatives allows us to infer the significance of its structural motifs. The following sections explore the biological activities of compounds that incorporate this core structure, with a focus on the roles of the 5-chloro and 6-methoxy groups.

Kinase Inhibition: A Cornerstone of Indazole-Based Therapeutics

The indazole scaffold is a well-established hinge-binding motif in a variety of protein kinases. The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a key interaction for ATP-competitive inhibitors.

The substituents at the 5 and 6 positions of the indazole ring project into different regions of the ATP-binding site, where they can be tailored to enhance potency and selectivity.

-

Role of the 6-Methoxy Group: In many kinase inhibitors, the 6-methoxy group can occupy a hydrophobic pocket or form a hydrogen bond with a nearby residue. For instance, in derivatives targeting Fibroblast Growth Factor Receptors (FGFR), substituents at the C6 position have been shown to be crucial for activity.[3]

-

Role of the 5-Chloro Group: The 5-chloro group can contribute to hydrophobic interactions within the binding pocket and can also influence the overall electronic properties of the indazole ring system, which can fine-tune the strength of the hinge-binding interactions.

The following table summarizes the activity of some representative indazole-based kinase inhibitors, highlighting the diversity of targets and the potencies that can be achieved with this scaffold. It is important to note that these are complex molecules where the 5-chloro-6-methoxy-1H-indazole is just one of the building blocks.

| Compound Class | Target Kinase(s) | Reported IC50 (nM) | Reference |

| 4,6-disubstituted-1H-indazoles | PI3Kδ | pIC50 = 7.0 | [3] |

| 1H-indazole derivatives | EGFR T790M | 5.3 | [3] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives | FGFR1 | 69.1 ± 19.8 | [3] |

The diagram below illustrates a conceptual model of an indazole-based inhibitor binding to a generic kinase ATP pocket, showing the key hinge-binding interaction and the projection of the C5 and C6 substituents.

Other Potential Biological Activities

Derivatives of the indazole scaffold have demonstrated a wide array of other biological activities, suggesting that compounds derived from 5-chloro-6-methoxy-1H-indazole could be explored for various therapeutic applications.

-

Antimicrobial and Antiprotozoal Activity: Indazole derivatives have been reported to possess activity against various bacterial and protozoal strains.[4][5] For example, certain 2,3-diphenyl-2H-indazole derivatives have shown growth inhibition against Candida albicans and Candida glabrata.[5]

-

Anti-inflammatory Activity: Some indazoles have shown potential as anti-inflammatory agents, with mechanisms including the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[5][6]

-

Cannabinoid Receptor Modulation: Patents have described indazole derivatives as modulators of cannabinoid receptor 1 (CB1), indicating potential applications in pain management and other neurological conditions.[7][8]

Experimental Protocols: A Framework for Evaluation

For researchers wishing to synthesize derivatives of 5-chloro-6-methoxy-1H-indazole and evaluate their biological activity, the following generalized protocols provide a starting point. These should be adapted and optimized for the specific compounds and biological systems under investigation.

Protocol: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Kinase of interest (e.g., FGFR1)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Tb-labeled anti-phospho-substrate antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (solubilized in DMSO)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 5 µL of a 2X kinase/substrate mixture in assay buffer. c. Initiate the reaction by adding 2.5 µL of a 4X ATP solution in assay buffer. d. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the reaction by adding 5 µL of a 2X Tb-labeled antibody solution in TR-FRET dilution buffer. b. Incubate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Data Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include vehicle control (DMSO) wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

5-chloro-6-methoxy-1H-indazole stands as a testament to the power of strategic molecular design in medicinal chemistry. While it may not possess significant intrinsic biological activity, its true value is realized in its role as a sophisticated building block. The chloro and methoxy substituents provide crucial handles for synthetic elaboration and contribute significantly to the binding affinity and selectivity of its derivatives. The continued exploration of novel synthetic routes utilizing this and related indazole intermediates will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Future research should focus on leveraging the unique electronic and steric properties of this scaffold to design next-generation inhibitors for a range of disease-relevant targets.

References

-

ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation.

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.

- Google Patents. (n.d.). WO2019046467A1 - Therapeutic indazoles.

-

ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ResearchGate. (2025). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 8. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

The Strategic Core: Unpacking the Mechanistic Contributions of 5-chloro-6-methoxy-1H-indazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics has identified certain molecular frameworks that serve as exceptionally versatile platforms for drug design. The indazole nucleus is a prominent member of this class of "privileged scaffolds," demonstrating a remarkable propensity for binding to a multitude of biological targets with high affinity.[1][2] Its structural resemblance to the purine core of ATP makes it an ideal starting point for the development of competitive kinase inhibitors.[3] Within this important class of heterocycles, 5-chloro-6-methoxy-1H-indazole has emerged as a crucial intermediate, a foundational building block in the synthesis of a new generation of targeted therapies, particularly in oncology.[4][5]

This technical guide moves beyond a simple synthetic overview to provide a deep dive into the core mechanism of action attributable to the 5-chloro-6-methoxy-1H-indazole moiety. While this compound is primarily a synthetic intermediate and may not possess significant intrinsic biological activity, its true value lies in the strategic positioning of its chloro and methoxy groups. These substituents provide critical handles for synthetic elaboration and exert a profound influence on the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). We will dissect how this specific substitution pattern contributes to target engagement, selectivity, and the overall mechanistic profile of its derivatives.

The Indazole Core: A Foundation for Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many kinase inhibitors.[4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases is a primary driver of its inhibitory activity.[4] Docking studies of various indazole derivatives have consistently shown that the N-H of the indazole ring can act as a hydrogen bond donor, while the pyrazole nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[4]

Strategic Functionalization: The Role of the 5-Chloro and 6-Methoxy Groups

The specific substitution pattern of 5-chloro-6-methoxy-1H-indazole is not arbitrary; it is a deliberate design element that imparts significant advantages in the drug discovery process. These substituents serve as more than just synthetic handles; they are critical determinants of the final compound's biological activity.

The 5-Chloro Substituent: A Versatile Anchor for Potency and Selectivity

The chlorine atom at the 5-position of the indazole ring offers several key contributions to the mechanism of action of its derivatives:

-

Lipophilic Interactions: The chloro group enhances the lipophilicity of the molecule, which can lead to improved cell permeability and stronger hydrophobic interactions within the target protein's binding pocket. This often translates to increased potency.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can provide an additional anchoring point, contributing to both affinity and selectivity.

-

Metabolic Stability: The presence of a halogen can block potential sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the final drug candidate.

-

Synthetic Handle: The chloro group can be a site for further chemical modification through various cross-coupling reactions, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.

The 6-Methoxy Group: Modulating Solubility and Directing Interactions

The methoxy group at the 6-position plays a complementary role in shaping the mechanistic profile of indazole-based inhibitors:

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the binding pocket. This can significantly influence the orientation of the inhibitor and contribute to its selectivity for a particular kinase.

-

Improved Physicochemical Properties: The methoxy group can enhance the aqueous solubility of the compound, a critical factor for oral bioavailability.

-

Electronic Effects: The electron-donating nature of the methoxy group can modulate the electronic properties of the indazole ring system, influencing its pKa and overall binding characteristics.

-

Steric Influence: The size and orientation of the methoxy group can provide a steric block, preventing the binding of the inhibitor to off-target kinases and thereby improving its selectivity profile.

Case Study: Elucidating the Mechanism through Synthetic Derivatives

While 5-chloro-6-methoxy-1H-indazole is the starting point, its mechanistic importance is best understood by examining the final compounds derived from it. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the indazole core serves as the primary scaffold for binding to the kinase hinge region.[1] The 5-chloro and 6-methoxy groups on this starting material are often retained or modified to optimize interactions with the specific amino acid residues of the FGFR active site.

For example, a hypothetical synthetic pathway starting from 5-chloro-6-methoxy-1H-indazole could lead to a potent and selective FGFR inhibitor.

Experimental Protocols for Characterizing Mechanism of Action

To elucidate the precise mechanism of action of kinase inhibitors derived from 5-chloro-6-methoxy-1H-indazole, a series of in vitro and in-cell assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases.

Methodology:

-

Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound.

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, combine the kinase, peptide substrate, and test compound in a suitable buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Kinase Target | Hypothetical IC50 (nM) of a Derivative |

| FGFR1 | 15 |

| VEGFR2 | 250 |

| PDGFRβ | 400 |

| CDK2 | >10,000 |

Cellular Target Engagement Assay

Objective: To confirm that the compound binds to its intended target in a cellular context.

Methodology (e.g., NanoBRET™ Target Engagement Assay):

-

Cell Line: A cell line engineered to express the target kinase fused to a NanoLuc® luciferase.

-

Procedure: a. Seed the cells in a 96-well plate. b. Add the test compound at various concentrations. c. Add a fluorescent energy transfer probe that binds to the kinase active site. d. Measure the bioluminescence resonance energy transfer (BRET) signal.

-

Data Analysis: A decrease in the BRET signal indicates displacement of the probe by the test compound, confirming target engagement.

Conclusion: A Strategically Vital Building Block

5-chloro-6-methoxy-1H-indazole represents a pivotal molecule in the modern drug discovery paradigm. While its own biological activity may be limited, its true power lies in its role as a highly adaptable and strategically functionalized scaffold. The 5-chloro and 6-methoxy substituents are not mere passive components; they are active contributors to the mechanism of action of the final drug candidates, influencing everything from target affinity and selectivity to pharmacokinetic properties. A thorough understanding of how to leverage the inherent properties of this privileged intermediate is therefore essential for any researcher, scientist, or drug development professional working at the forefront of kinase inhibitor design. The continued exploration of derivatives built upon this core will undoubtedly lead to the development of more effective and safer targeted therapies for a range of human diseases.

References

-

MySkinRecipes. 5-Chloro-6-methoxy-1H-indazole. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. [Link]

-

Synthesis and structure–activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. [Link]

-

5-Chloro-6-methoxy-1H-indazole | CAS 1082041-58-4. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. [Link]

-

Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]

-

Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-6-methoxy-1H-indazole [myskinrecipes.com]

Whitepaper: Unveiling the Therapeutic Potential of 5-Chloro-6-Methoxy-1H-Indazole: A Guide to Its Putative Biological Targets

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] This guide provides an in-depth technical analysis of the potential biological targets of a specific, yet under-characterized derivative, 5-chloro-6-methoxy-1H-indazole. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we posit that its primary targets are within the protein kinase superfamily. Specifically, we build a robust scientific case for its potential as an inhibitor of the TAM (TYRO3, AXL, MerTK) family of receptor tyrosine kinases (RTKs), which are critical drivers of oncogenesis and therapeutic resistance.[4][5] This document will elucidate the rationale behind this targeting hypothesis, outline detailed experimental protocols for target validation, and present the downstream signaling pathways likely to be modulated by this compound.

Introduction: The Indazole Scaffold as a Kinase Inhibitor Motif

The indazole core is a bio-isostere of indole and is recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[6][7] This interaction mimics the adenine portion of ATP, making it a highly effective hinge-binding motif. Numerous indazole-containing small molecules have been successfully developed as potent and selective kinase inhibitors, including approved drugs like axitinib and pazopanib.[1] The chloro and methoxy substituents on the 5- and 6-positions of the indazole ring of our subject compound, 5-chloro-6-methoxy-1H-indazole, are positioned to influence binding affinity, selectivity, and pharmacokinetic properties.[8] Given the overwhelming precedent, the most logical starting point for identifying the biological targets of 5-chloro-6-methoxy-1H-indazole is within the human kinome.

Primary Target Hypothesis: The TAM Family of Receptor Tyrosine Kinases

The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MerTK, represents a compelling and highly probable set of primary targets for 5-chloro-6-methoxy-1H-indazole.

Rationale for TAM Kinase Targeting

The rationale is threefold:

-

Structural Precedent: Fragment-based drug discovery efforts have repeatedly identified the indazole scaffold as a potent inhibitor of AXL kinase.[4][9]

-

Oncogenic Significance: Overexpression and activation of TAM kinases are strongly correlated with poor prognosis, metastasis, and the development of resistance to conventional therapies in a multitude of cancers.[5][6][10]

-

Kinase Domain Homology: AXL, MerTK, and TYRO3 share significant sequence and structural homology within their intracellular kinase domains, making it common for inhibitors to exhibit activity against multiple family members.[5]

The AXL Signaling Axis

AXL, the most extensively studied TAM family member in the context of cancer, is activated by its ligand, Growth Arrest-Specific 6 (Gas6). This initiates a signaling cascade that promotes cell survival, proliferation, migration, and invasion. Inhibition of AXL can abrogate these effects and re-sensitize resistant tumors to other therapies.

Caption: AXL signaling pathway and point of inhibition.

Secondary and Exploratory Kinase Targets

While the TAM family presents the most probable targets, the versatility of the indazole scaffold warrants investigation into other kinases implicated in cancer and other diseases.[1][2]

| Potential Kinase Target | Therapeutic Rationale | Relevant Indazole-Based Precedent |

| VEGFR-2 | Key mediator of tumor angiogenesis.[1] | Pazopanib, a multi-kinase inhibitor with an indazole core, targets VEGFR-2.[1] |

| FLT3 | Mutations are common drivers in Acute Myeloid Leukemia (AML).[11] | Benzimidazole-indazole derivatives show potent inhibition of FLT3 mutants.[11] Dual MerTK/FLT3 inhibitors have been developed.[12] |

| TRK Family (A, B, C) | NTRK gene fusions are oncogenic drivers in various cancers.[13] | Novel indazole derivatives have been designed as second-generation TRK inhibitors to overcome resistance.[13] |

| FGFR Family | Aberrant FGFR signaling is implicated in multiple cancer types. | 1H-indazole derivatives have been shown to inhibit FGFR1-3.[2] |

| Aurora Kinases | Essential for cell cycle regulation; often overexpressed in tumors. | Indazole derivatives have been reported as inhibitors of Aurora kinases.[1] |

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is necessary to definitively identify and validate the biological targets of 5-chloro-6-methoxy-1H-indazole.

Workflow 1: Kinome-Wide Profiling

The initial step is to understand the compound's selectivity across the human kinome. This provides an unbiased view of its potential targets.

Caption: Workflow for initial kinase target screening.

Detailed Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)

-

Objective: To quantitatively measure the binding interactions of 5-chloro-6-methoxy-1H-indazole against a large panel of human kinases.

-

Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound is incubated with the kinase panel, and its ability to compete with the immobilized ligand for binding to each kinase is measured via quantitative PCR (qPCR) of the DNA tag.

-

Procedure: a. Solubilize 5-chloro-6-methoxy-1H-indazole in 100% DMSO to create a 100X stock solution. b. In a multi-well plate, combine the DNA-tagged kinases, the test compound at a fixed concentration (e.g., 10 µM), and the immobilized ligand beads. c. Incubate the mixture to allow for binding equilibrium to be reached. d. Wash the beads to remove unbound components. e. Elute the bound kinase-DNA conjugates. f. Quantify the amount of eluted kinase for each well using qPCR.

-

Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are typically reported as a percentage of the DMSO control, from which dissociation constants (Kd) can be calculated for high-affinity interactions.

Workflow 2: Cellular Target Engagement and Pathway Analysis

Once high-affinity targets are identified, it is crucial to confirm that the compound engages these targets in a cellular context and modulates their downstream signaling.

Detailed Protocol: Western Blot for Phospho-Kinase Inhibition

-

Objective: To determine if 5-chloro-6-methoxy-1H-indazole inhibits the autophosphorylation of a target kinase (e.g., AXL) in a relevant cancer cell line.

-

Cell Line Selection: Choose a cell line with high endogenous expression of the target kinase (e.g., A549 lung cancer cells for AXL).

-

Procedure: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity. c. Pre-treat the cells with various concentrations of 5-chloro-6-methoxy-1H-indazole (e.g., 0.1 to 10 µM) for 2 hours. d. Stimulate the cells with the appropriate ligand (e.g., Gas6 for AXL) for 15-30 minutes to induce kinase activation. e. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. f. Determine protein concentration using a BCA assay. g. Separate 20-30 µg of protein lysate per lane via SDS-PAGE. h. Transfer proteins to a PVDF membrane. i. Block the membrane with 5% BSA or non-fat milk in TBST. j. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-Phospho-AXL). k. Wash the membrane and incubate with an HRP-conjugated secondary antibody. l. Detect the signal using an ECL substrate and an imaging system. m. Strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated kinase to total kinase indicates successful target engagement and inhibition.

Beyond Kinases: Exploratory Non-Kinase Targets

While less probable, the unique substitution pattern of 5-chloro-6-methoxy-1H-indazole may confer activity against other target classes.

-

Serotonin Receptors: Analogs of 5-MeO-DMT containing an indazole core have been evaluated as serotonin 5-HT2 receptor agonists.[7][14][15] The specific chloro and methoxy substitutions could modulate activity at these G-protein coupled receptors.

-

Chemokine Receptors: Indazole arylsulfonamides have been developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), indicating the scaffold's potential to interact with targets outside of an ATP-binding pocket.[8]

Phenotypic screening assays (e.g., cell viability, migration assays) followed by target deconvolution methods like thermal proteome profiling or chemical proteomics would be required to explore these hypotheses.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 5-chloro-6-methoxy-1H-indazole is a potent inhibitor of protein kinases, with the TAM family (AXL, MerTK, TYRO3) being the most probable primary targets. Its structural features are highly conducive to binding within the ATP pocket of these therapeutically relevant enzymes. The experimental workflows detailed in this guide provide a clear path for the definitive identification and validation of its biological targets. Future work should focus on executing these kinome-wide and cell-based assays, followed by in vivo studies in relevant cancer models to ascertain its therapeutic efficacy. Elucidating the precise target profile of this compound will be instrumental in advancing its potential as a novel therapeutic agent.

References

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry.

- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2025). PubMed.

- Synthesis of AXL Kinase Inhibitors Utilizing 3-Iodo-1,5-dimethyl-1H-indazole. (n.d.). Benchchem.

- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (n.d.).

- Synthesis of pyrazole–indazole derivatives as AXL inhibitors. (2025).

- Discovery of novel indazole derivatives as second-gener

- 5-Chloro-6-methoxy-1H-indazole. (n.d.). MySkinRecipes.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2023). PubMed.

- Roche describes new indazole compounds as PKMYT1 inhibitors. (2024). BioWorld.

- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Synthesis and biological evaluation of indazole deriv

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.

- Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells. (2021). PubMed Central.

- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2024). ACS Medicinal Chemistry Letters.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mallorymaurer.com [mallorymaurer.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Strategic Role of 5-chloro-6-methoxy-1H-indazole in Modern Kinase Inhibitor Design: A Technical Guide

Introduction: Beyond an Intermediate, a Privileged Scaffold

In the landscape of oncology and inflammatory disease research, the quest for selective and potent kinase inhibitors is a central theme. Within this pursuit, certain chemical structures emerge as "privileged scaffolds"—frameworks that demonstrate a recurring ability to bind to specific protein families. The indazole core is a prominent example of such a scaffold, forming the foundation of numerous clinically successful kinase inhibitors.[1][2] This guide focuses on a specific, highly functionalized indazole derivative: 5-chloro-6-methoxy-1H-indazole. While primarily recognized as a key synthetic intermediate[3], its true value lies in its potential as a foundational building block for a new generation of targeted therapeutics.

This document will provide an in-depth technical exploration of 5-chloro-6-methoxy-1H-indazole, not as a direct inhibitor, but as a strategic starting point for drug discovery campaigns. We will dissect the rationale behind its use, detail the experimental workflows for inhibitor development, and provide insights into the mechanistic studies essential for advancing a lead compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase-targeted programs.

The Indazole Nucleus: A Cornerstone of Kinase Inhibition

The indazole moiety's success in kinase inhibitor design is not coincidental. Its bicyclic aromatic structure and hydrogen-bonding capabilities allow it to mimic the purine core of ATP, effectively competing for the enzyme's active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[1] This fundamental binding mode is observed in several approved drugs, including:

-

Axitinib: A potent inhibitor of VEGFRs.

-

Pazopanib: A multi-targeted kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.

-

Niraparib: A PARP inhibitor, demonstrating the scaffold's versatility beyond kinases.

The inherent properties of the indazole core make it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies aimed at discovering novel kinase inhibitors.[1][2]

Strategic Value of 5-chloro-6-methoxy-1H-indazole

The specific substitutions on 5-chloro-6-methoxy-1H-indazole offer distinct advantages for medicinal chemistry campaigns:

-

5-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole ring system, potentially modulating the strength of the hinge-binding interactions. Furthermore, the chloro group provides a potential vector for further chemical modification, allowing for the exploration of different substituents to enhance potency or selectivity.

-

6-Methoxy Group: The methoxy group, an electron-donating substituent, can also impact the electronic properties of the scaffold. Its position on the benzene ring portion of the indazole allows for interaction with the solvent-exposed region of the ATP-binding pocket. Modifications to this group can be used to fine-tune solubility, metabolic stability, and target selectivity.

The combination of these two substituents on the indazole core creates a chemically tractable and strategically positioned scaffold for the development of highly specific kinase inhibitors.

Experimental Workflow: From Scaffold to Lead Candidate

The development of a novel kinase inhibitor from the 5-chloro-6-methoxy-1H-indazole scaffold follows a logical and iterative process. The following sections detail the key experimental stages.

Diagram: Kinase Inhibitor Discovery Workflow

Caption: Mechanism of action for a kinase inhibitor in a cellular context.

Quantitative Data Summary

The following table provides a template for summarizing the data generated during the experimental workflow for a hypothetical inhibitor derived from the 5-chloro-6-methoxy-1H-indazole scaffold.

| Assay Type | Target Kinase | Parameter | Value |

| Biochemical | Kinase X | IC50 (nM) | 15 |

| Biochemical | Kinase Y | IC50 (nM) | >10,000 |

| Cell-Based | Kinase X | p-Substrate IC50 (nM) | 50 |

| Cell Proliferation | Ba/F3-Kinase X | GI50 (nM) | 75 |

Conclusion and Future Perspectives

5-chloro-6-methoxy-1H-indazole represents a valuable and strategically functionalized starting point for the discovery of novel kinase inhibitors. Its indazole core provides a proven framework for engaging the ATP-binding site of kinases, while its chloro and methoxy substituents offer versatile handles for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. [1][2]The journey from this scaffold to a clinical candidate is a multi-step process that relies on a robust cascade of biochemical and cellular assays. By following the integrated workflow outlined in this guide, research and development teams can systematically advance compounds derived from this promising scaffold, paving the way for the next generation of targeted therapies. The continued exploration of the chemical space around the indazole nucleus will undoubtedly yield new and effective treatments for a range of human diseases.

References

-

Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]

-

Gao, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website. [Link]

-

Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 10(6), e0129489. [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-6-methoxy-1H-indazole. Retrieved from MySkinRecipes website. [Link]

-

Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32931-32964. [Link]

-

Liu, N., et al. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]

-

Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Chloro-6-methoxy-1H-indazole [myskinrecipes.com]

The Indazole Scaffold: A Privileged Structure Forged in the Crucible of Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Substituted Indazoles

For researchers, scientists, and professionals in drug development, the indazole core represents a "privileged scaffold" – a molecular framework that has consistently yielded a multitude of therapeutic agents across diverse disease areas.[1] This guide provides a comprehensive exploration of the historical origins of substituted indazoles, tracing their discovery and the evolution of their synthesis. We will delve into the foundational experimental protocols that paved the way for contemporary methodologies and examine the early discoveries of their biological activities, which hinted at the vast therapeutic potential of this remarkable heterocyclic system.

The Genesis of a Scaffold: From Serendipity to Synthesis

The journey of the indazole, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, began in the late 19th century.[2][3] Its discovery was not a targeted endeavor but rather an unexpected outcome of early explorations into heterocyclic chemistry.

The Pioneering Synthesis by Emil Fischer (circa 1883)

The first synthesis of an indazole derivative is widely credited to the Nobel laureate Emil Fischer.[1] In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, 3-indazolone.[1][2] This foundational discovery laid the groundwork for the entire field of indazole chemistry.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone[1][2]

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: o-Hydrazinobenzoic acid was heated, leading to an intramolecular condensation and cyclization. The reaction proceeds through the loss of a water molecule to form 3-indazolone.

-

Reaction Conditions: The primary condition for this reaction was the application of heat. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.

-

Observations: Fischer observed the formation of a new heterocyclic system, which he named "indazol."[2] This pioneering work was the crucial first step in recognizing the potential of this novel chemical entity.

This initial synthesis, while not yielding the unsubstituted parent indazole, was a critical proof of concept that opened the door for further investigation into this new class of compounds.

The Evolution of Synthetic Strategies: Building Complexity and Diversity

Following Fischer's initial discovery, the early 20th century saw a burgeoning interest in the synthesis of the parent indazole and its substituted derivatives.[3] Early pioneers like Jacobson, Huber, and Auwers laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also provided routes to halogenated indazoles.[3] Over the decades, the synthetic toolbox for accessing substituted indazoles has expanded dramatically, moving from classical cyclization reactions to modern, highly efficient catalytic methods.

Classical Approaches to the Indazole Core

Several classical methods have been instrumental in the synthesis of indazoles and remain relevant in certain applications. These methods often involve the cyclization of appropriately substituted benzene derivatives.

-

Jacobson Indazole Synthesis: This method involves the cyclization of N-nitroso-o-toluidines.

-

Davis-Beirut Reaction: A versatile method for the synthesis of 2H-indazoles.

-

From o-Aminobenzaldehydes and Hydrazines: The reaction of o-aminobenzaldehydes with hydrazines provides a straightforward route to 1H-indazoles.

Modern Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles, offering milder reaction conditions, greater functional group tolerance, and higher yields.

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the construction of the indazole ring.[1] For instance, the intramolecular C-N bond formation of o-alkyne azoarenes can be efficiently catalyzed by palladium.

-

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also emerged as a valuable strategy. For example, a one-pot, three-component condensation of 2-bromobenzaldehydes, primary amines, and sodium azide using a CuI/TMEDA catalyst system provides a direct route to 2-aryl-2H-indazoles.

-

Aryne Chemistry: The [3+2] annulation of arynes with hydrazones has been developed as a powerful method for constructing the 1H-indazole skeleton under mild conditions.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1H-Indazole[1]

-

Starting Materials: 2-bromobenzaldehyde and benzophenone hydrazone.

-

Procedure:

-

A palladium-catalyzed cross-coupling reaction is performed between 2-bromobenzaldehyde and benzophenone hydrazone.

-

The resulting intermediate undergoes cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

-